![molecular formula C18H23N5O3S B13361791 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group, a trimethoxyphenyl group, and a triazolo-thiadiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
The synthesis of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolo-thiadiazole core, followed by the introduction of the piperidinyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features and biological activities. Similar compounds include other triazolo-thiadiazole derivatives and piperidinyl-trimethoxyphenyl compounds. the specific arrangement of functional groups in this compound provides it with distinct properties and activities that are not observed in its analogs.
Propiedades
Fórmula molecular |
C18H23N5O3S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-4-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S/c1-22-7-5-11(6-8-22)16-19-20-18-23(16)21-17(27-18)12-9-13(24-2)15(26-4)14(10-12)25-3/h9-11H,5-8H2,1-4H3 |
Clave InChI |
GAVQRHBDSVYAAT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


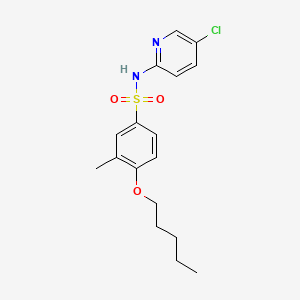
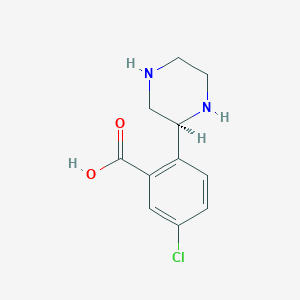
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
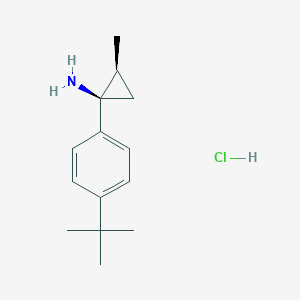
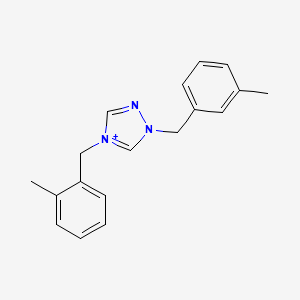
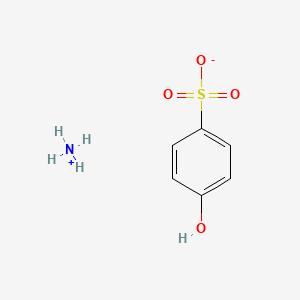
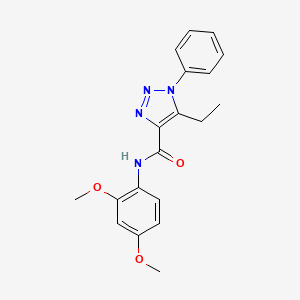
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
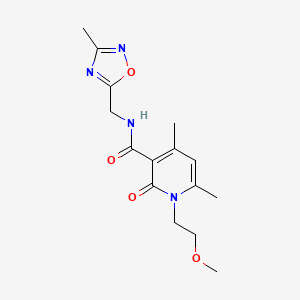
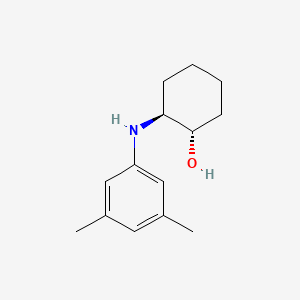

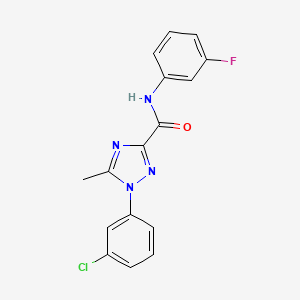
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
